molecular formula C20H30O2 B1676381 Methenolone enanthate CAS No. 303-42-4

Methenolone enanthate

Cat. No.: B1676381
CAS No.: 303-42-4
M. Wt: 302.5 g/mol
InChI Key: ANJQEDFWRSLVBR-VHUDCFPWSA-N
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Mechanism of Action

Target of Action

Methenolone Enanthate, also known as Metenolone Enanthate, is an androgen and anabolic steroid (AAS) medication . The primary target of this compound is the androgen receptor (AR) , which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Mode of Action

This compound acts as an agonist of the androgen receptor (AR) . It binds to the AR, leading to a change in gene expression. This can result in increased protein synthesis, which can lead to muscle growth and increased strength .

Biochemical Pathways

This compound is a synthetic androgen and anabolic steroid, and hence it affects the same biochemical pathways as other androgens . These pathways include those involved in muscle growth and development, male sexual characteristics, and others .

Pharmacokinetics

This compound is administered via intramuscular injection . The elimination half-life of this compound is reported to be about 10.5 days by intramuscular injection . This long half-life allows for less frequent dosing schedules compared to other anabolic steroids .

Result of Action

The action of this compound results in moderate anabolic effects and weak androgenic effects . This can lead to increased muscle mass and strength, with fewer side effects typically associated with androgenic steroids . It has no estrogenic effects or risk of liver damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the overall health and fitness level of the individual, their diet, and exercise regimen can all impact the effectiveness of the drug . Additionally, the use of other medications or substances can also interact with this compound and affect its action .

Safety and Hazards

Methenolone enanthate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Methenolone enanthate is a mild synthetic metabolic steroid with very low androgenic production . It can be used in combination with any steroid, and it is most suitable for use in fat reduction/preparation cycles . It is known as the “safest of all steroids,” it has no side effects on your liver, almost no estrogen-related side effects, and high blood pressure is rare, as this is usually associated with high estrogen levels .

Biochemical Analysis

Biochemical Properties

Methenolone enanthate plays a significant role in biochemical reactions by acting as an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It interacts with various enzymes, proteins, and other biomolecules, including 3α-hydroxysteroid dehydrogenase (3α-HSD), which it resists due to its double bond between the C1 and C2 positions . This resistance allows this compound to maintain its anabolic effects without being rapidly metabolized .

Cellular Effects

This compound influences various types of cells and cellular processes. It increases red blood cell count, enhances protein synthesis, and promotes lipolysis . These effects contribute to improved oxygen-carrying capacity, endurance, and fat reduction . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by binding to androgen receptors and modulating their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to androgen receptors (AR) in target tissues . This binding activates the AR, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth . This compound does not undergo aromatization, meaning it does not convert to estrogen, thus avoiding estrogenic side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has a long elimination half-life of approximately 10.5 days when administered intramuscularly . This prolonged half-life allows for sustained anabolic effects, but also means that any adverse effects may persist for an extended period . Long-term studies have shown that this compound can maintain its stability and efficacy over time, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it promotes muscle growth and improves physical performance without significant adverse effects . At higher doses, this compound can cause symptoms of masculinization, such as increased hair growth and voice changes . Toxic effects at high doses include potential liver damage and cardiovascular issues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes reduction and conjugation reactions . The compound interacts with enzymes such as 3α-HSD, which it resists, allowing it to maintain its anabolic effects . This compound also affects metabolic flux by enhancing nitrogen retention and promoting protein synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream after intramuscular injection . It binds to plasma proteins, which facilitate its transport to target tissues . The compound accumulates in muscle tissue, where it exerts its anabolic effects . This compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes easily .

Subcellular Localization

This compound localizes to specific subcellular compartments, primarily the cytoplasm and nucleus . In the cytoplasm, it binds to androgen receptors, which then translocate to the nucleus to modulate gene expression . This localization is crucial for its anabolic effects, as it allows this compound to directly influence the transcription of genes involved in muscle growth and protein synthesis .

Chemical Reactions Analysis

Metenolone undergoes various chemical reactions, including:

    Oxidation: Metenolone can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the metenolone molecule.

    Substitution: Substitution reactions can introduce new functional groups into the metenolone structure.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQEDFWRSLVBR-VHUDCFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165179
Record name Methenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153-00-4, 303-42-4
Record name Methenolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-00-4
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Record name Methenolone
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Record name Metenolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13710
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Record name Methenolone
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Record name Metenolone
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Record name METHENOLONE
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Record name Methenolone
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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